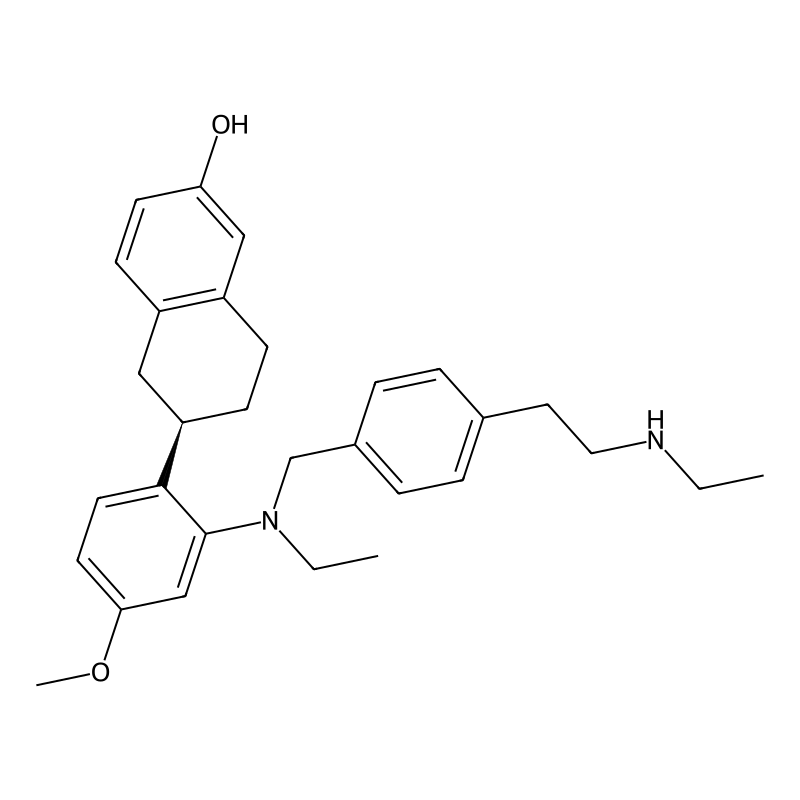Stearyl stearate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Drug Delivery and Formulation:
- Emulsifying and thickening agent: Stearyl stearate plays a crucial role in formulating various drug delivery systems, including emulsions, creams, ointments, and suppositories. It helps stabilize emulsions by preventing oil and water separation, and thickens formulations, improving their consistency and ease of administration. Source: Aulton's Pharmaceutics, The Design and Manufacture of Medicines:
Pharmaceutical Research:
Controlled-release applications
Stearyl stearate's ability to form matrices and hydrogels makes it valuable in controlled-release drug delivery systems. These systems allow for sustained and targeted drug release over a specific period. Source: Pharmaceutical Dosage Forms and Drug Delivery Systems:
Excipient in preclinical studies
As a safe and well-characterized material, stearyl stearate is often used as an excipient in preclinical studies, such as in-vitro and in-vivo drug testing. This allows researchers to study the effects of the drug itself without interference from the excipient. Source: Remington: The Science and Practice of Pharmacy:
Material Science Research:
Hydrophobic coating
Stearyl stearate's hydrophobic nature makes it suitable for creating water-repellent coatings on various surfaces. This can be beneficial in research involving studying corrosion resistance, moisture sensitivity, and self-cleaning properties of materials. Source: Synthesis of a new hydrophobic coating film from stearic acid of buffalo fat: )
Nanoparticle synthesis
Stearyl stearate can act as a stabilizing agent in the synthesis of nanoparticles. It helps prevent particle aggregation and allows for the production of uniform and well-defined nanoparticles for various research applications in drug delivery, imaging, and catalysis. Source: Green synthesis of stearyl stearate-coated silver nanoparticles using Garcinia mangostana leaf extract: )
Stearyl stearate is a waxy ester derived from the reaction between stearic acid and stearyl alcohol. Its chemical formula is C36H72O2, indicating it consists of 36 carbon atoms, 72 hydrogen atoms, and 2 oxygen atoms . This compound appears as a white, waxy solid at room temperature and has a mild fatty odor. It is known for its hydrophobic properties, making it useful in various applications, particularly in coatings and cosmetic formulations .
Stearyl stearate can be synthesized through the esterification reaction of stearic acid with stearyl alcohol. This process typically requires the presence of an acid catalyst to facilitate the reaction:
Additionally, stearyl stearate can undergo hydrolysis under certain conditions, reverting back to its constituent fatty acid and alcohol when treated with water and heat .
Research indicates that stearyl stearate exhibits low toxicity levels. In acute oral toxicity studies conducted on albino mice, doses up to 25 g/kg did not result in significant adverse effects . This suggests that stearyl stearate is safe for use in food coatings and other applications involving human contact. Furthermore, it has been shown to delay the ripening process in coated fruits, enhancing their shelf life without compromising quality .
The synthesis of stearyl stearate can be achieved through several methods:
- Esterification: The most common method involves heating a mixture of stearic acid and stearyl alcohol in the presence of an acid catalyst.
- Supercritical Fluid Extraction: This method allows for the extraction of pure stearic acid from natural sources, which can then be reacted with stearyl alcohol to produce stearyl stearate .
- Catalytic Hydrogenation: Stearic acid can be selectively hydrogenated to yield stearyl alcohol, which is then esterified to form stearyl stearate .
Stearyl stearate has a wide range of applications across various industries:
- Cosmetics: Used as an emollient and thickening agent in creams and lotions.
- Food Industry: Serves as a coating agent to prolong the shelf life of fruits by reducing moisture loss.
- Pharmaceuticals: Acts as a lubricant in tablet formulations.
- Industrial Coatings: Utilized in protective coatings due to its hydrophobic properties .
Studies have shown that stearyl stearate interacts well with other cosmetic ingredients, enhancing texture and stability in formulations. Its compatibility with various oils and waxes makes it a versatile ingredient in cosmetic products. Additionally, its hydrophobic nature allows it to form protective barriers on surfaces, which is beneficial for food preservation .
Several compounds share structural similarities with stearyl stearate. Here are some notable examples:
| Compound | Structure Similarity | Unique Features |
|---|---|---|
| Stearyl Alcohol | Contains a long hydrocarbon chain | Functions primarily as an emollient |
| Cetyl Palmitate | Ester derived from palmitic acid | Often used as a thickening agent |
| Behenyl Behenate | Similar waxy ester structure | Known for its high melting point |
| Glyceryl Stearate | Ester formed from glycerol | Commonly used as an emulsifier |
Stearyl stearate's unique combination of properties—such as its hydrophobicity and low toxicity—distinguish it from these similar compounds, making it particularly suitable for food preservation and cosmetic applications .
Physical Description
XLogP3
UNII
Other CAS
Wikipedia
Use Classification
Cosmetics -> Emollient; Skin conditioning; Viscosity controlling
General Manufacturing Information
Octadecanoic acid, octadecyl ester: ACTIVE








